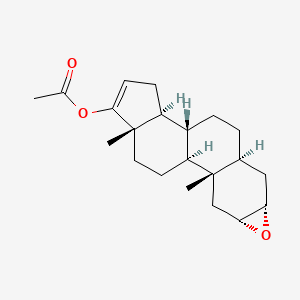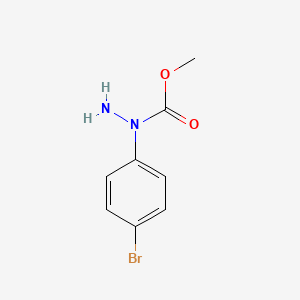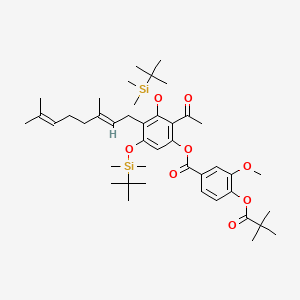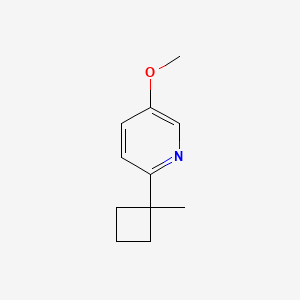![molecular formula C11H22N2O3 B13848449 tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate](/img/structure/B13848449.png)
tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate: is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.3 g/mol . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Méthodes De Préparation
The synthesis of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate oxolane derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Analyse Des Réactions Chimiques
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like sodium hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxirane derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins . These interactions can lead to various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2-oxiranylmethyl)carbamate: This compound has a similar structure but contains an oxirane ring instead of an oxolane ring.
tert-Butyl N-[2-amino-1-(oxolan-3-yl)ethyl]carbamate: This compound has an amino group instead of an oxolane ring.
tert-Butyl N-(2-oxoethyl)carbamate: This compound has a carbonyl group instead of an oxolane ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H22N2O3 |
|---|---|
Poids moléculaire |
230.30 g/mol |
Nom IUPAC |
tert-butyl N-[2-(oxolan-3-ylamino)ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-5-12-9-4-7-15-8-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
Clé InChI |
YEUXGUMMOBDVKE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCNC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


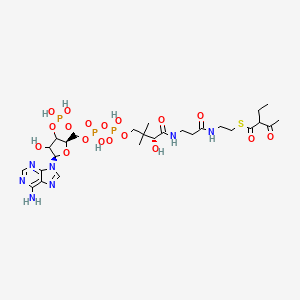
![3-cyclopropyl-5-((2-fluoro-4-iodophenyl)amino)-6,8-dimethyl-1-(3-nitrophenyl)pyrido[4,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B13848375.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B13848386.png)
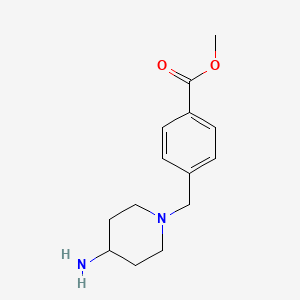

![(2R,3R,11bR)-10-Hydroxy-3-isobutyl-9-methoxy-1,3,4,6,7,11b-hexahydro-2H-pyrido[2,1-a]isoquinolin-2-yl L-valinate](/img/structure/B13848405.png)
![Ethyl 3-(2-(((4-carbamimidoylphenyl)(nitroso)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B13848406.png)
![N-[3,5-dimethyl-4-(4-methylpyridin-3-yl)phenyl]methanesulfonamide](/img/structure/B13848408.png)
![1H-Imidazo[4,5-b]pyridine, 2-butyl-5,7-dimethyl-](/img/structure/B13848412.png)
![2-(((3aS,4R,6R,6aR)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B13848413.png)
